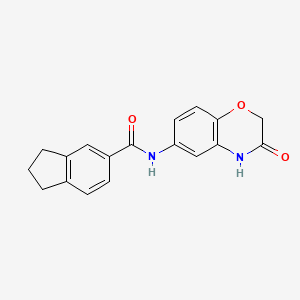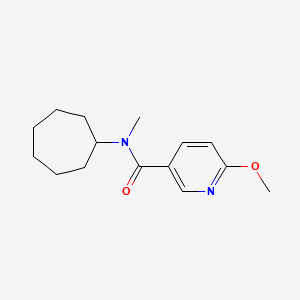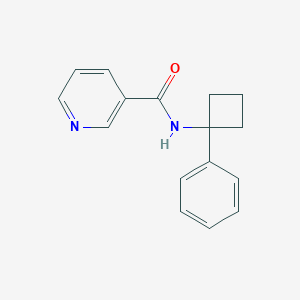
N-cycloheptyl-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential use in cancer therapy. It was first identified as a compound that could restore the function of the p53 tumor suppressor protein, which is often mutated or inactive in cancer cells. Since then, CP-31398 has been investigated for its ability to induce apoptosis (programmed cell death) in cancer cells and for its potential to sensitize cancer cells to other treatments.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide is not fully understood, but it is known to interact with the p53 tumor suppressor protein. Specifically, this compound has been shown to restore the function of mutant p53 proteins, which are commonly found in cancer cells. This leads to the induction of apoptosis and the inhibition of tumor growth. This compound has also been shown to inhibit the activity of other proteins involved in cancer progression, such as NF-κB and HIF-1α.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. It induces apoptosis by activating the intrinsic pathway and inhibiting the anti-apoptotic protein Bcl-2. This compound also induces cell cycle arrest and inhibits cell proliferation. In addition, this compound has been shown to inhibit angiogenesis (the formation of new blood vessels) and to reduce the invasiveness and metastatic potential of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-cycloheptyl-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in preclinical models of cancer, and its mechanism of action is well understood. However, there are also some limitations to the use of this compound in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on N-cycloheptyl-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide. One area of interest is the development of more potent and selective analogs of this compound that could be used as cancer therapeutics. Another area of interest is the investigation of this compound in combination with other treatments, such as chemotherapy and immunotherapy. Finally, there is a need for further research on the safety and efficacy of this compound in humans, which could lead to its eventual use as a cancer therapy.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The overall process is complex and involves multiple steps, but the final product can be obtained in reasonable yields. The synthesis has been described in several scientific publications, and the details of the process are available for researchers who wish to use this compound in their studies.
Applications De Recherche Scientifique
N-cycloheptyl-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to induce apoptosis in a variety of cancer cell types, including breast, lung, and colon cancer cells. This compound has also been investigated for its ability to sensitize cancer cells to other treatments, such as chemotherapy and radiation therapy. In addition, this compound has been shown to inhibit the growth and metastasis of tumors in animal models.
Propriétés
IUPAC Name |
N-cycloheptyl-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-16(11-7-5-3-4-6-8-11)14(19)12-9-10-13(18)17(2)15-12/h11H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDOLSVKOBHMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(=N1)C(=O)N(C)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B7504991.png)
![2-[Cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7504995.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetamide](/img/structure/B7505001.png)
![1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505007.png)









